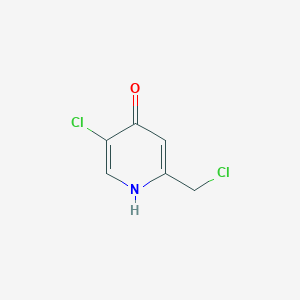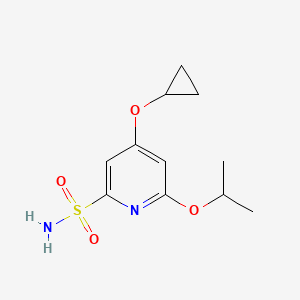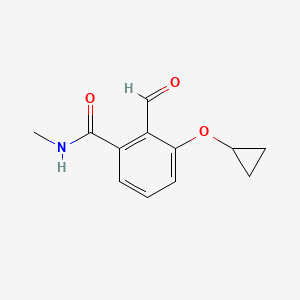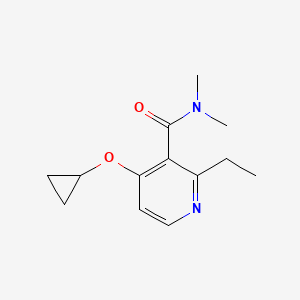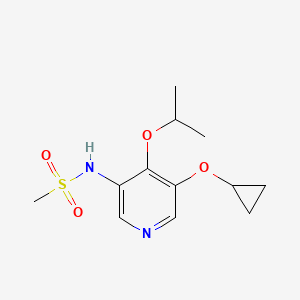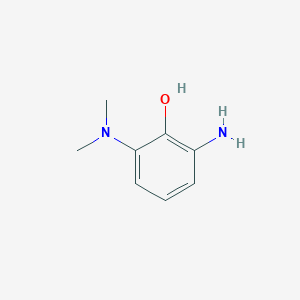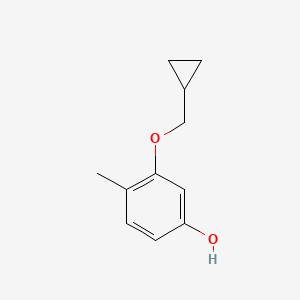
3-(Cyclopropylmethoxy)-4-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclopropylmethoxy)-4-methylphenol is an organic compound characterized by a phenol group substituted with a cyclopropylmethoxy group at the 3-position and a methyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)-4-methylphenol typically involves the following steps:
Alkylation: Starting with 3-hydroxy-4-methylbenzaldehyde, the compound undergoes alkylation with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate to form 3-(Cyclopropylmethoxy)-4-methylbenzaldehyde.
Reduction: The aldehyde group in 3-(Cyclopropylmethoxy)-4-methylbenzaldehyde is then reduced to a hydroxyl group using a reducing agent like sodium borohydride, yielding this compound.
Industrial Production Methods
For industrial-scale production, the process may involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclopropylmethoxy)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form cyclopropylmethoxy-4-methylcyclohexanol using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: Quinones.
Reduction: Cyclopropylmethoxy-4-methylcyclohexanol.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
3-(Cyclopropylmethoxy)-4-methylphenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(Cyclopropylmethoxy)-4-methylphenol involves its interaction with specific molecular targets:
Molecular Targets: The phenol group can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(Cyclopropylmethoxy)-4-difluoromethoxybenzoic acid: Shares the cyclopropylmethoxy group but differs in the presence of difluoromethoxy and carboxylic acid groups.
3-(Cyclopropylmethoxy)-4-methylbenzaldehyde: An intermediate in the synthesis of 3-(Cyclopropylmethoxy)-4-methylphenol.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropylmethoxy group provides steric hindrance, influencing its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C11H14O2 |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
3-(cyclopropylmethoxy)-4-methylphenol |
InChI |
InChI=1S/C11H14O2/c1-8-2-5-10(12)6-11(8)13-7-9-3-4-9/h2,5-6,9,12H,3-4,7H2,1H3 |
Clave InChI |
FCSHRROFYCTYJN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)O)OCC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


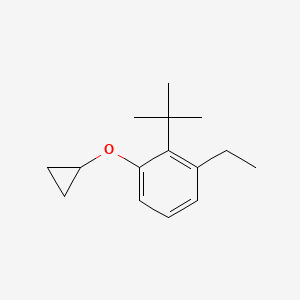
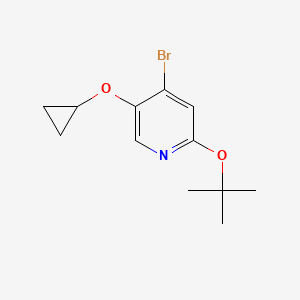


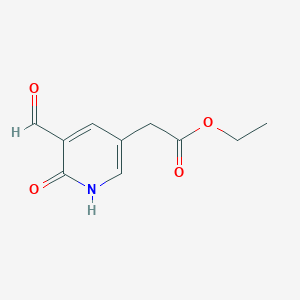
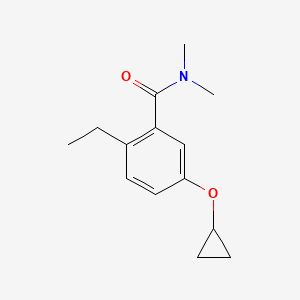
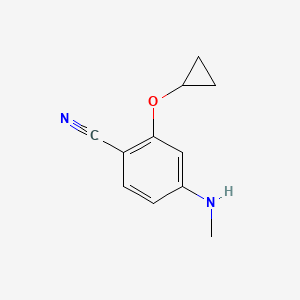
![3-Bromo-1-methyl-4,6-dihydro-1H-furo[3,4-C]pyrazole](/img/structure/B14837337.png)
